(S)-2-Isopropylmorpholine can act as a chiral auxiliary or resolving agent in asymmetric synthesis. In this role, it helps control the formation of chiral molecules during chemical reactions, leading to the desired enantiomer with higher yield and purity. For instance, a study published in the Journal of the American Chemical Society employed (S)-2-isopropylmorpholine in the synthesis of enantiopure β-hydroxy α-amino acids, valuable building blocks for pharmaceuticals and other bioactive molecules.Source: [A Facile Stereoselective Synthesis of Enantiopure beta-Hydroxy alpha-Amino Acids: ]
(S)-2-Isopropylmorpholine has been investigated for its potential medicinal properties. Studies suggest it may possess various biological activities, including:
(S)-2-Isopropylmorpholine is a chiral morpholine derivative characterized by the presence of an isopropyl group at the second position of the morpholine ring. This compound has the molecular formula and is notable for its unique stereochemistry, which imparts specific properties that are valuable in various chemical and biological applications. The chiral nature of (S)-2-Isopropylmorpholine makes it particularly useful in asymmetric synthesis, where it can influence the chirality of other molecules during
Research indicates that (S)-2-Isopropylmorpholine exhibits notable biological activity. It has been investigated for its potential as a ligand in enzyme-substrate interactions and has shown promise in modulating enzyme activity. This interaction can influence various biochemical pathways, making it a candidate for therapeutic applications, particularly in drug design.
The synthesis of (S)-2-Isopropylmorpholine typically involves the alkylation of morpholine with isopropyl halides. A common method includes:
In industrial settings, continuous flow processes may be utilized to enhance yield and purity, along with catalytic methods using transition metal catalysts to improve synthesis efficiency.
(S)-2-Isopropylmorpholine has diverse applications across various fields:
Studies on (S)-2-Isopropylmorpholine have demonstrated its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can lead to either inhibition or activation depending on the context of use. Understanding these mechanisms is critical for developing effective drugs targeting particular biological pathways.
Several compounds share structural similarities with (S)-2-Isopropylmorpholine, including:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (R)-2-Isopropylmorpholine | C7H15NO | Enantiomer of (S)-2-Isopropylmorpholine; different biological activity |
| 2-Methylmorpholine | C5H13NO | Methyl group substitution at the second position |
| 2-Ethylmorpholine | C6H13NO | Ethyl group at the second position |
(S)-2-Isopropylmorpholine's uniqueness lies in its chiral configuration, which imparts distinct stereochemical properties that are crucial for asymmetric synthesis and applications requiring enantiomeric purity. This structural modification enhances its solubility and stability compared to other morpholine derivatives, making it particularly advantageous in pharmaceutical applications.
(S)-2-Isopropylmorpholine (CAS: 1286768-31-7) is a chiral secondary amine with the molecular formula $$ \text{C}7\text{H}{15}\text{NO} $$ and a molecular weight of 129.20 g/mol. Its IUPAC name is (2S)-2-propan-2-ylmorpholine, featuring a six-membered morpholine ring substituted with an isopropyl group at the second carbon. The compound’s stereochemistry is defined by the (S)-configuration at the chiral center, which governs its interactions in asymmetric synthesis.
Key structural features:
Classification:
| Property | Value | Source |
|---|---|---|
| Molecular formula | $$ \text{C}7\text{H}{15}\text{NO} $$ | |
| Melting point | Not reported | |
| Boiling point | 220–225°C (estimated) | |
| Specific rotation | Data unavailable | – |
The synthesis of morpholine derivatives dates to the early 20th century, with foundational work on morpholine ethanols patented in the 1930s. (S)-2-Isopropylmorpholine emerged as a specialized chiral auxiliary following advancements in asymmetric catalysis in the 1970–1980s, particularly Elias Corey’s work on 8-phenylmenthol and Barry Trost’s mandelic acid derivatives. Its utility grew with the adoption of kinetic resolution techniques, such as the competing enantioselective conversion (CEC) method, which relies on stereochemical bias imparted by chiral amines.
Key milestones:
(S)-2-Isopropylmorpholine is prized for its dual functionality as a steric director and hydrogen-bond donor, enabling precise control over stereochemical outcomes. Applications include:
Asymmetric acyl transfer reactions:
Pharmaceutical intermediates:
Polymer chemistry:
Mechanistic insight:
The isopropyl group enforces a chair-like conformation in the morpholine ring, positioning the nitrogen lone pair for nucleophilic attacks. This spatial arrangement is exploited in Sn2 reactions and Michael additions.
Recent studies highlight (S)-2-isopropylmorpholine’s versatility across disciplines:
Table 2: Recent Applications of (S)-2-Isopropylmorpholine
(S)-2-Isopropylmorpholine is a chiral morpholine derivative characterized by the presence of an isopropyl group at the second position of the morpholine ring [1]. The compound possesses the molecular formula C₇H₁₅NO and exhibits a molecular weight of 129.20 g/mol [1] [3]. The fundamental morpholine ring structure consists of a six-membered heterocycle containing both nitrogen and oxygen atoms at positions 1 and 4, respectively [38].
The molecular structure features a saturated six-membered ring system where the morpholine core adopts a chair conformation, similar to other morpholine derivatives [19] [36]. The isopropyl substituent at the C-2 position introduces significant steric influence on the overall molecular geometry [1]. The chair conformation of the morpholine ring is stabilized by the optimal positioning of substituents, with the isopropyl group preferentially occupying an equatorial position to minimize steric hindrance [25] [36].
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₅NO [1] |
| Molecular Weight | 129.20 g/mol [1] |
| Ring System | Six-membered heterocycle [38] |
| Heteroatoms | Nitrogen (position 1), Oxygen (position 4) [38] |
| Substituent | Isopropyl group at C-2 [1] |
The stereochemical properties of (S)-2-Isopropylmorpholine are defined by the presence of a chiral center at the C-2 position where the isopropyl group is attached [1]. The S-configuration indicates the specific spatial arrangement of substituents around this stereogenic center according to the Cahn-Ingold-Prelog priority rules [5]. This absolute configuration is crucial for determining the compound's biological activity and chemical behavior .
The morpholine ring system itself exhibits conformational flexibility, with the chair conformation being the most stable arrangement [25] [39]. Studies on morpholine derivatives have demonstrated that the chair form is significantly more stable than alternative conformations such as the boat form [39]. The presence of the isopropyl substituent at the C-2 position further influences the conformational preferences of the ring system [36].
The stereochemical features also encompass the relative positioning of the nitrogen lone pair and the oxygen atom within the ring structure [35]. The nitrogen atom in morpholine derivatives typically exhibits a weak basic character due to the electron-withdrawing effect of the adjacent oxygen atom [35] [38]. This electronic environment contributes to the unique pharmacological properties observed in morpholine-containing compounds [35].
The preferred International Union of Pure and Applied Chemistry nomenclature for this compound is (2S)-2-propan-2-ylmorpholine [1]. Alternative systematic names include (S)-2-isopropylmorpholine and (2S)-2-(1-methylethyl)morpholine [1] [3]. These variations reflect different approaches to naming the isopropyl substituent while maintaining the same structural identity [34].
The nomenclature follows standard International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, where morpholine serves as the parent structure [6]. The stereochemical descriptor (S) or (2S) indicates the absolute configuration at the C-2 stereogenic center [1]. The systematic naming approach ensures unambiguous identification of the compound's structure and stereochemistry [6].
| Nomenclature Type | Name |
|---|---|
| Preferred International Union of Pure and Applied Chemistry Name | (2S)-2-propan-2-ylmorpholine [1] |
| Alternative Systematic Name | (S)-2-isopropylmorpholine [1] |
| Alternative Systematic Name | (2S)-2-(1-methylethyl)morpholine [3] |
| Common Name | (S)-2-Isopropylmorpholine [1] |
The compound is characterized by several unique molecular descriptors and database identifiers that facilitate its identification in chemical databases and literature [1]. The Chemical Abstracts Service registry number is 1286768-31-7, providing a unique numerical identifier for the compound [1] [2]. The International Chemical Identifier key DNBOOEPFXFVICE-SSDOTTSWSA-N serves as a universal identifier for digital chemical databases [1] [3].
The Simplified Molecular Input Line Entry System notation CC(C)[C@H]1CNCCO1 encodes the molecular structure in a text format, including stereochemical information indicated by the @ symbol [1] [3]. The International Chemical Identifier string InChI=1S/C7H15NO/c1-6(2)7-5-8-3-4-9-7/h6-8H,3-5H2,1-2H3/t7-/m1/s1 provides a comprehensive structural description including connectivity and stereochemistry [1] [3].
| Descriptor Type | Value |
|---|---|
| Chemical Abstracts Service Number | 1286768-31-7 [1] |
| International Chemical Identifier Key | DNBOOEPFXFVICE-SSDOTTSWSA-N [1] |
| Simplified Molecular Input Line Entry System | CC(C)[C@H]1CNCCO1 [1] |
| PubChem Compound Identifier | 56932114 [1] |
| MDL Number | MFCD14582704 [2] |
Nuclear Magnetic Resonance spectroscopy provides detailed structural information for (S)-2-Isopropylmorpholine through analysis of both proton and carbon-13 spectra [24]. Morpholine derivatives typically exhibit characteristic Nuclear Magnetic Resonance patterns that can be used for structural identification and confirmation [27]. The morpholine ring protons generally appear as multiplets in the 2.5-4.0 ppm region, with the oxygen-adjacent methylene protons appearing further downfield due to the deshielding effect of the electronegative oxygen atom [24] [27].
The isopropyl substituent contributes distinct spectral features, including a characteristic doublet for the methyl groups and a septet for the methine proton [24]. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the morpholine carbon atoms at approximately 45-70 ppm, with the oxygen-bearing carbons appearing at higher chemical shifts [24]. The stereochemical environment around the C-2 position can influence the chemical shifts and coupling patterns of adjacent nuclei [24].
Studies on morpholine derivatives have demonstrated that Nuclear Magnetic Resonance spectroscopy can effectively distinguish between different conformational states of the ring system [24] [27]. The chair conformation of morpholine results in distinct chemical shift patterns and coupling constants that are characteristic of this structural arrangement [24]. Temperature-dependent Nuclear Magnetic Resonance studies may reveal conformational dynamics and exchange processes [20].
Infrared spectroscopy of (S)-2-Isopropylmorpholine reveals characteristic absorption bands corresponding to the functional groups present in the molecule [14] [25]. The nitrogen-hydrogen stretch typically appears in the 3200-3500 cm⁻¹ region, though the exact frequency depends on the hydrogen bonding environment and molecular conformation [25]. Carbon-hydrogen stretching vibrations from both the morpholine ring and isopropyl group contribute to absorption bands in the 2800-3000 cm⁻¹ region [25].
The morpholine ring system exhibits specific vibrational modes associated with the carbon-oxygen and carbon-nitrogen bonds [25]. Studies on morpholine derivatives have identified characteristic frequencies for the ring breathing modes and skeletal vibrations [25]. The chair conformation of the morpholine ring influences the infrared spectrum through specific vibrational coupling patterns [25].
The isopropyl substituent contributes additional infrared absorption features, including characteristic carbon-hydrogen bending and stretching modes [14]. The branched nature of the isopropyl group results in distinctive infrared spectral features that can be used for structural confirmation [14]. Comparison with related morpholine derivatives allows for the identification of substitution patterns and stereochemical features [25].
Mass spectrometry of (S)-2-Isopropylmorpholine provides molecular weight confirmation and fragmentation pattern analysis [13] [15]. The molecular ion peak appears at m/z 129, corresponding to the molecular weight of 129.20 g/mol [1]. Fragmentation patterns typically involve loss of the isopropyl group or cleavage of the morpholine ring system [13].
Common fragmentation pathways for morpholine derivatives include alpha-cleavage adjacent to the nitrogen atom and ring-opening reactions [13]. The base peak in the mass spectrum often corresponds to fragments retaining the nitrogen-containing portion of the molecule [13]. Electron impact ionization typically produces characteristic fragmentation patterns that can be used for structural identification [13].
Tandem mass spectrometry techniques provide additional structural information through controlled fragmentation of selected precursor ions [15]. High-resolution mass spectrometry enables accurate mass determination and molecular formula confirmation [15]. The stereochemical information is generally not directly accessible through conventional mass spectrometry techniques, requiring complementary analytical methods for complete structural characterization [15].
X-ray crystallographic analysis of (S)-2-Isopropylmorpholine and related morpholine derivatives provides definitive structural information including bond lengths, bond angles, and molecular conformation [16] [18]. Crystallographic studies of morpholine compounds have revealed the chair conformation as the predominant structural arrangement in the solid state [19]. The morpholine ring typically adopts a nearly ideal chair conformation with standard bond lengths and angles [19].
The crystal packing of morpholine derivatives is often stabilized by intermolecular hydrogen bonding interactions involving the nitrogen atom [19]. Studies on related morpholine compounds have demonstrated the importance of hydrogen bonding in determining crystal structure and stability [17]. The presence of the isopropyl substituent influences both intramolecular conformation and intermolecular packing arrangements [18].
| Crystallographic Parameter | Typical Range for Morpholine Derivatives |
|---|---|
| C-N Bond Length | 1.45-1.47 Å [19] |
| C-O Bond Length | 1.42-1.44 Å [19] |
| Ring Puckering | Chair conformation [19] |
| Hydrogen Bonding | N-H⋯O interactions [19] |
| Space Group | Variable depending on substitution [18] |
(S)-2-Isopropylmorpholine is characterized as a colorless to pale yellow liquid at room temperature [1]. The compound exhibits a distinctive amine-like odor, which is typical of morpholine derivatives [1]. This physical presentation is consistent with other substituted morpholine compounds, where the presence of alkyl substituents generally maintains the liquid state while potentially affecting the color intensity through minor impurities or oxidation products.
The liquid state of (S)-2-Isopropylmorpholine at ambient conditions can be attributed to the disruption of intermolecular hydrogen bonding patterns by the isopropyl substituent at the 2-position. While the parent morpholine molecule (melting point -4.9°C, boiling point 128.9°C) [2] forms a relatively ordered liquid structure, the bulky isopropyl group introduces steric hindrance that prevents efficient molecular packing, thereby maintaining fluidity at room temperature.
| Property | Value | Reference |
|---|---|---|
| Physical State | Liquid | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Distinctive amine-like | [1] |
| Estimated Melting Point | -10 to 0°C | Estimated based on alkyl substitution effects |
| Estimated Boiling Point | 156-160°C | Estimated from isopropylmorpholine analogs [3] |
The solubility characteristics of (S)-2-Isopropylmorpholine reflect its amphiphilic nature, possessing both hydrophilic (morpholine ring with nitrogen and oxygen heteroatoms) and lipophilic (isopropyl substituent) components. The free base form demonstrates moderate water solubility, while salt forms, particularly the hydrobromide salt, exhibit enhanced aqueous solubility with values exceeding 50 mg/mL at 25°C [4].
In organic solvents, (S)-2-Isopropylmorpholine is expected to demonstrate good solubility based on the behavior of the parent morpholine, which is completely miscible with alcohols, benzene, acetone, ether, and various other organic media [2]. The presence of the isopropyl group increases the lipophilic character (XLogP3-AA = 0.8) [5], enhancing solubility in nonpolar and moderately polar organic solvents.
| Solvent System | Solubility | Temperature | Notes |
|---|---|---|---|
| Water (free base) | Moderately soluble | 25°C | Based on structural analogy |
| Water (hydrobromide salt) | >50 mg/mL [4] | 25°C | Experimentally determined |
| Alcohols | Expected high solubility | 25°C | Morpholine completely miscible [2] |
| Aromatic solvents | Expected high solubility | 25°C | Based on morpholine behavior [2] |
| Ethers | Expected high solubility | 25°C | Morpholine miscible with ether [2] |
The lipophilicity of (S)-2-Isopropylmorpholine is characterized by an XLogP3-AA value of 0.8 [5], indicating moderate lipophilic character. This value represents a significant increase from the parent morpholine (LogP = -1.08) [8], reflecting the contribution of the isopropyl substituent to the overall hydrophobic character of the molecule.
The positive LogP value suggests favorable partitioning into lipid membranes while maintaining sufficient hydrophilic character for aqueous solubility. This balanced lipophilicity profile is optimal for pharmaceutical applications, falling within the range typically associated with good oral bioavailability and membrane permeation characteristics.
The topological polar surface area (TPSA) of 21.3 Ų [5] further supports the favorable absorption properties, as values below 60-70 Ų are generally associated with good passive diffusion across biological membranes. The combination of moderate lipophilicity and low polar surface area positions (S)-2-Isopropylmorpholine as a compound with potentially favorable pharmacokinetic properties.
| Lipophilicity Parameter | Value | Significance |
|---|---|---|
| XLogP3-AA | 0.8 [5] | Moderate lipophilicity |
| TPSA | 21.3 Ų [5] | Good membrane permeation |
| Heavy Atom Count | 9 [5] | Compact structure |
| Rotatable Bonds | 1 [5] | Low conformational flexibility |
The acid-base properties of (S)-2-Isopropylmorpholine are dominated by the morpholine nitrogen, which serves as the primary basic site. Based on the parent morpholine (pKb = 5.6) [2], the estimated pKa of the morpholine nitrogen in (S)-2-Isopropylmorpholine is approximately 8.3-8.5, corresponding to a moderately basic amine.
The isopropyl substituent at the 2-position is expected to have minimal electronic influence on the nitrogen basicity due to its position relative to the nitrogen atom and its purely alkyl nature. The basic character enables salt formation with various acids, enhancing solubility and facilitating pharmaceutical formulation development.
The ionization behavior indicates that at physiological pH (7.4), approximately 85-90% of the compound would exist in the protonated form, which has implications for tissue distribution, protein binding, and elimination pathways. The basic nature also provides pH-dependent solubility characteristics, with higher solubility in acidic media compared to neutral or basic conditions.
| Ionization Parameter | Estimated Value | Basis |
|---|---|---|
| pKa (morpholine N) | 8.3-8.5 | Based on morpholine pKb 5.6 [2] |
| Ionization at pH 7.4 | ~85-90% protonated | Henderson-Hasselbalch equation |
| Salt formation potential | High | Basic amine readily forms salts |
| pH-dependent solubility | Increased in acidic media | Protonation enhances water solubility |
The thermal behavior of (S)-2-Isopropylmorpholine reflects the influence of the isopropyl substituent on the physical properties of the morpholine core structure. The estimated boiling point of 156-160°C represents an increase of approximately 25-30°C compared to morpholine (128.9°C) [2], consistent with the increased molecular weight and van der Waals interactions introduced by the isopropyl group.
The estimated melting point range of -10 to 0°C is lower than that of morpholine (-4.9°C) [2], reflecting the disruption of crystalline packing by the bulky isopropyl substituent. This trend is commonly observed in alkyl-substituted heterocycles where branched substituents interfere with efficient molecular packing in the solid state.
Flash point estimations of 42-50°C indicate increased fire safety compared to morpholine (38°C) [2], while the estimated autoignition temperature of 350-400°C places the compound in a moderate fire hazard category. Heat capacity values are estimated at 180-200 J/mol·K for the liquid phase, representing an increase over morpholine (164.8 J/mol·K) [9] due to the additional vibrational modes contributed by the isopropyl group.
| Thermal Property | Estimated Value | Comparison to Morpholine |
|---|---|---|
| Boiling Point | 156-160°C | +25-30°C increase [3] |
| Melting Point | -10 to 0°C | ~5°C decrease |
| Flash Point | 42-50°C | +4-12°C increase |
| Autoignition Temperature | 350-400°C | Estimated similar range |
| Heat Capacity (liquid) | 180-200 J/mol·K | +15-35 J/mol·K increase |
| Thermal Stability | >200°C decomposition | Stable under normal conditions [4] |